molecular formula C15H17Cl3N6O2 B11543274 N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide

N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B11543274
M. Wt: 419.7 g/mol
InChI Key: ONFUYMBWBZJATM-UHFFFAOYSA-N
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Description

N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of triazine herbicides. These compounds are widely used in agriculture to control broadleaf weeds and grasses. The compound’s structure features a triazine ring, which is known for its herbicidal properties, and a phenoxyacetic acid moiety, which enhances its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions.

    Attachment of the Phenoxyacetic Acid Moiety: The intermediate product is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of a suitable base to form the final compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidized Derivatives: Formation of hydroxylated and carboxylated products.

    Reduced Forms: Formation of amine and alkyl derivatives.

    Substituted Products: Various substituted triazine derivatives.

Scientific Research Applications

N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of triazine herbicides.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the development of new herbicidal formulations and agricultural products.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant. The molecular targets include the D1 protein of the photosystem II complex, which is essential for the photosynthetic process.

Comparison with Similar Compounds

    Atrazine: Another triazine herbicide with a similar mechanism of action.

    Simazine: A triazine herbicide used for pre-emergence weed control.

    Propazine: A triazine herbicide with similar structural features.

Uniqueness: N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a triazine ring and a phenoxyacetic acid moiety. This structural feature enhances its herbicidal activity and broadens its spectrum of action compared to other triazine herbicides.

Properties

Molecular Formula

C15H17Cl3N6O2

Molecular Weight

419.7 g/mol

IUPAC Name

N-[2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]ethyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H17Cl3N6O2/c1-2-19-14-22-13(18)23-15(24-14)21-6-5-20-12(25)8-26-11-4-3-9(16)7-10(11)17/h3-4,7H,2,5-6,8H2,1H3,(H,20,25)(H2,19,21,22,23,24)

InChI Key

ONFUYMBWBZJATM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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